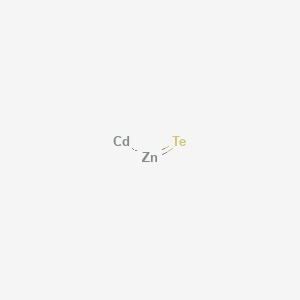

Cadmium zinc telluride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cadmium zinc telluride is a compound composed of cadmium, zinc, and tellurium. It is a ternary semiconductor material that has gained significant attention due to its unique properties, such as high atomic number, high density, and excellent room-temperature performance. These properties make it an ideal candidate for various applications, including radiation detection, medical imaging, and astrophysics .

準備方法

Synthetic Routes and Reaction Conditions: Cadmium zinc telluride can be synthesized using various methods, including the Traveling Heater Method (THM) and Close Spaced Sublimation (CSS). The THM involves growing high-quality crystals by lowering the growth temperature and minimizing the segregation of zinc. This method also allows the use of seed crystals to improve the yield . The CSS technique is used to deposit thin films of this compound by sublimating cadmium telluride and zinc telluride onto a substrate, followed by annealing to form the ternary compound .

Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials, such as cadmium, zinc, and tellurium, which are pre-purified by distillation. The growth of detector-grade crystals is challenging due to the material’s low thermal conductivity and high ionicity of bonds. Electrodeposition techniques, such as electroless gold plating, are used to create metal-semiconductor interfaces with low barrier and defect density .

化学反応の分析

Types of Reactions: Cadmium zinc telluride undergoes various chemical reactions, including oxidation and reduction. For example, surface oxidation treatments can decrease surface leakage current, which affects the energy resolution of radiation detectors . The compound can also form oxides, such as tellurium dioxide, when exposed to oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and hydrochloric acid for decomposition. The reaction conditions typically involve controlled temperatures and exposure times to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound include various oxides, such as tellurium dioxide and cadmium-related oxides. These products can influence the material’s properties and performance in applications like radiation detection .

科学的研究の応用

Cadmium zinc telluride has a wide range of scientific research applications due to its unique properties. In astrophysics, it is used in high-resolution gamma-ray spectroscopic imaging systems for space telescopes . In medical imaging, this compound detectors are employed in single-photon emission computed tomography (SPECT) systems for real-time therapeutic dose monitoring . The compound is also used in homeland security for radiation detection and in the photovoltaic industry for tandem solar cells .

作用機序

The mechanism of action of cadmium zinc telluride involves its ability to operate in direct-conversion mode at room temperature. This property allows it to detect radiation without the need for cooling, unlike other materials such as germanium . The compound’s high atomic number and density contribute to its high sensitivity to X-rays and gamma rays, making it an effective material for radiation detection .

類似化合物との比較

Similar Compounds: Cadmium zinc telluride is often compared to other II-VI semiconductor compounds, such as cadmium telluride and zinc telluride. These compounds share similar properties, such as high atomic number and density, but this compound offers unique advantages due to its ternary composition .

Uniqueness: The uniqueness of this compound lies in its ability to combine the properties of cadmium telluride and zinc telluride, resulting in a material with enhanced performance in radiation detection and imaging applications. Its high energy resolution and room-temperature operation make it a preferred choice for various scientific and industrial applications .

特性

CAS番号 |

303114-50-3 |

|---|---|

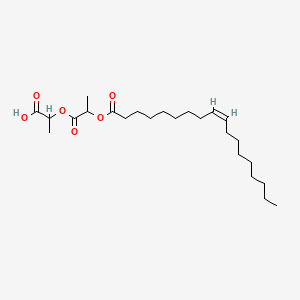

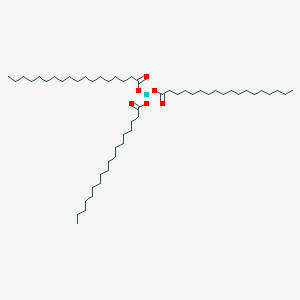

分子式 |

CdTeZn |

分子量 |

305.4 g/mol |

IUPAC名 |

cadmium;tellanylidenezinc |

InChI |

InChI=1S/Cd.Te.Zn |

InChIキー |

QWUZMTJBRUASOW-UHFFFAOYSA-N |

正規SMILES |

[Zn]=[Te].[Cd] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。